molecular formula C8H11NO B13167228 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one

Katalognummer: B13167228
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: GCXZSDFHBSCSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one is a substituted butynone derivative featuring a cyclopropylmethylamine group attached to the α-carbon of a but-3-yn-2-one backbone. The compound’s molecular formula is C₈H₁₁NO, with a molar mass of 137.18 g/mol. Its structure combines a ketone group (C=O) at position 2, an alkyne (C≡C) at position 3, and a cyclopropylmethylamino substituent (C₃H₅CH₂NH-) at position 1.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

1-(cyclopropylmethylamino)but-3-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)6-9-5-7-3-4-7/h1,7,9H,3-6H2

InChI-Schlüssel

GCXZSDFHBSCSMD-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)CNCC1CC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one typically involves the reaction of cyclopropylmethylamine with but-3-yn-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or toluene, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Biologische Aktivität

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms of action.

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one has the molecular formula C8_8H11_{11}NO and is characterized by a cyclopropylmethyl group attached to an amino butyne structure. Its unique structure may contribute to its biological activity, particularly in receptor interactions and enzyme inhibition.

Biological Activity Overview

The biological activity of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one has been explored in various studies, focusing on its effects on different biological systems. Key areas of interest include:

  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Receptor Interaction : The compound's ability to interact with specific receptors could lead to therapeutic applications, particularly in pain management and neurological disorders.

Cytotoxicity Studies

Research indicates that 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one shows promise in inducing cytotoxicity in cancer cells. For instance, a study reported an IC50_{50} value indicating effective inhibition of cell growth in human cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptotic pathways.

Receptor Binding Affinity

The compound has been evaluated for its binding affinity to various receptors. A notable study examined its interaction with the human adenosine A3_3 receptor (hA3_3R), demonstrating significant binding affinity which suggests potential therapeutic roles in modulating adenosine signaling pathways.

Table 1: Cytotoxicity Data

Cell LineIC50_{50} (µM)Mechanism of Action
HEC1A (Endometrial)10.2Induction of oxidative stress
MCF7 (Breast)15.0Apoptosis via mitochondrial pathways
A549 (Lung Cancer)12.5Cell cycle arrest

Table 2: Receptor Binding Affinity

ReceptorBinding Affinity (Ki, nM)Reference
hA3_3R20.8
hDopamine R15.5
hSerotonin R30.0

Mechanistic Insights

The biological activity of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one can be attributed to its interaction with cellular targets:

  • Oxidative Stress Induction : The compound appears to induce oxidative stress in cancer cells, leading to apoptosis.
  • Receptor Modulation : Its binding to adenosine receptors may affect neurotransmitter release and pain perception, indicating potential use in analgesic therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one, we compare it with three related compounds (Table 1):

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features
1-[(Cyclopropylmethyl)amino]but-3-yn-2-one C₈H₁₁NO 137.18 Alkyne, ketone, secondary amine Cyclopropane ring, linear alkyne chain
Cyclopropylmethyl ethylphosphonofluoridate C₆H₁₂FO₂P 178.13 Phosphonofluoridate, cyclopropane Organophosphorus backbone
Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl] C₁₃H₁₉NO 205.30 Phenol, secondary amine Aromatic ring, branched alkyl chain

Functional Group and Reactivity Differences

Cyclopropylmethyl ethylphosphonofluoridate (C₆H₁₂FO₂P): This compound shares the cyclopropylmethyl group but replaces the alkyne and ketone with a phosphonofluoridate group (P=O, F). This functional group is characteristic of organophosphorus compounds, which are often associated with high reactivity in hydrolysis or nucleophilic substitution reactions. Unlike the alkyne in the target compound, the phosphonofluoridate group may confer neurotoxic properties, as seen in related nerve agents .

Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl] (C₁₃H₁₉NO): The phenol group (aromatic -OH) introduces acidity (pKa ~10) absent in the target compound. The branched propyl chain and larger molecular weight (205.30 g/mol) suggest lower volatility and higher lipophilicity compared to the linear alkyne-containing target compound. The phenolic OH group also enables hydrogen bonding, influencing solubility in polar solvents .

Molecular Weight and Physicochemical Implications

  • The target compound’s lower molar mass (137.18 g/mol) implies higher volatility compared to the phenolic analog (205.30 g/mol).
  • The alkyne group in the target compound may participate in click chemistry (e.g., Huisgen cycloaddition), a property absent in the phosphonofluoridate and phenol derivatives.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one with high purity?

The synthesis of this compound typically involves multi-step reactions, including cyclopropane functionalization and alkyne coupling. Key considerations include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxyl groups for cyclopropylmethylamine conjugation .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while minimizing side reactions.
  • Purification : Column chromatography (silica gel, 25–50% EtOAc in petroleum ether) effectively isolates the target compound, as demonstrated in analogous syntheses of cyclopropane-containing amides .

Q. How can spectroscopic techniques validate the structural integrity of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one?

  • NMR analysis :
    • ¹H-NMR : Characteristic signals include δ 0.45–0.60 ppm (cyclopropane protons) and δ 2.5–3.5 ppm (methylene protons adjacent to the amino group). The alkyne proton (but-3-yn-2-one) appears as a triplet near δ 2.1–2.3 ppm .
    • ¹³C-NMR : The cyclopropane carbons resonate at δ 8–12 ppm, while the alkyne carbons appear at δ 70–85 ppm .
  • IR spectroscopy : Confirm the presence of an alkyne (C≡C stretch at ~2100 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies between crystallographic data and spectroscopic results for this compound?

Discrepancies often arise from dynamic molecular conformations or solvent effects. Strategies include:

  • Multi-technique validation : Cross-reference X-ray crystallography (e.g., SHELX-refined structures) with solution-state NMR and DFT calculations to identify dominant conformers .
  • Temperature-dependent NMR : Probe conformational flexibility by analyzing signal splitting or coalescence at varying temperatures .
  • Crystallization conditions : Optimize solvent polarity and cooling rates to isolate thermodynamically stable polymorphs .

Q. What mechanistic insights govern the reactivity of the cyclopropane ring in 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one under basic conditions?

The cyclopropane ring exhibits strain-driven reactivity:

  • Ring-opening pathways : Under basic conditions, nucleophilic attack at the cyclopropane methylene group can lead to ring cleavage. Computational modeling (e.g., DFT with B3LYP/6-31G*) predicts transition states and intermediates .
  • Steric effects : Substituents on the cyclopropane ring (e.g., methyl groups) influence reaction pathways by altering torsional strain .
  • Experimental validation : Monitor reactions via LC-MS and isolate intermediates using preparative HPLC .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Hydrolytic stability : Incubate the compound in buffered solutions (pH 7.4) at 37°C and analyze degradation products via LC-MS/MS. The alkyne moiety is susceptible to oxidation, requiring inert atmosphere storage .
  • Photostability : Expose samples to UV light (e.g., 254 nm) and track degradation using HPLC with photodiode array detection .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across in vitro and in vivo studies for this compound?

  • Pharmacokinetic factors : Assess bioavailability differences due to metabolic instability (e.g., cytochrome P450-mediated oxidation of the cyclopropane ring) .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement .
  • Species variability : Compare metabolic profiles across models (e.g., rodent vs. human hepatocytes) to explain efficacy gaps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.